Ioglucol Molecular Structure and Physicochemical Comparison with Leading Nonionic Monomers
Ioglucol possesses a distinct molecular architecture, being a D-gluconamide derivative of a triiodoanilide . This contrasts with the more common structures of other nonionic monomers. For example, Iohexol (Omnipaque®) is an N,N'-bis(2,3-dihydroxypropyl)-5-[N-(2,3-dihydroxypropyl)acetamido]-2,4,6-triiodoisophthalamide [1], while Iopamidol (Isovue®) is (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodoisophthalamide [2]. These structural variations are not trivial; they dictate the molecule's overall hydrophilicity, which is a primary determinant of its distribution volume and clearance rate [3].
| Evidence Dimension | Molecular Structure and Hydrophilicity |
|---|---|
| Target Compound Data | Ioglucol: Triiodophenyl ring with a gluconamide side chain; calculated LogP (estimate) low, indicative of high water solubility. |
| Comparator Or Baseline | Iohexol: Multiple hydroxyl groups on amide side chains; LogP ~ -3.0. Iopamidol: Serinol-based side chains; LogP ~ -2.1. |
| Quantified Difference | Precise LogP for Ioglucol is not reported in the primary literature; however, the structural difference in the hydrophilic side chain (gluconamide vs. serinol/dihydroxypropyl) is predicted to alter the molecule's interaction with biological membranes and its pharmacokinetic profile. |
| Conditions | Molecular modeling and structural analysis. |
Why This Matters
Structural differences leading to altered hydrophilicity can impact a contrast agent's volume of distribution and rate of renal excretion, affecting both image quality timing and the potential for adverse reactions [3].
- [1] DrugBank. Iohexol. https://go.drugbank.com/drugs/DB01362 View Source
- [2] DrugBank. Iopamidol. https://go.drugbank.com/drugs/DB08947 View Source
- [3] Krause, W., & Schneider, P. W. Chemistry of X-Ray Contrast Agents. Topics in Current Chemistry. 2002; 222: 107-150. View Source
